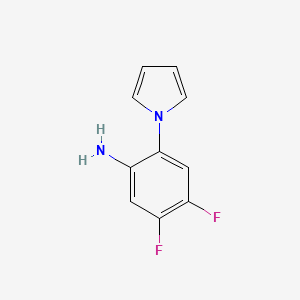

4,5-二氟-2-(1H-吡咯-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” is a chemical compound with the molecular formula C10H8F2N2 . It is a derivative of benzenamine, which is also known as aniline .

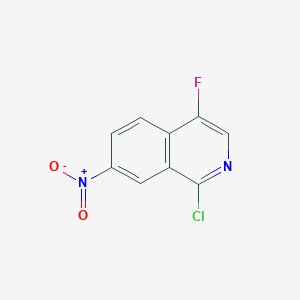

Molecular Structure Analysis

The molecular structure of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” consists of a benzene ring substituted with two fluorine atoms and a pyrrole ring . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography.Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” such as melting point, boiling point, density, and toxicity information can be found in chemical databases .科学研究应用

化学合成

“4,5-二氟-2-(1H-吡咯-1-基)苯胺”被用于化学合成 . 它是合成更复杂化学化合物的结构单元 .

荧光标记

类似的化合物已被用于荧光标记 . 例如,BODIPY,一种相关化合物,可以被注入硅油以赋予荧光,这可以在光学显微镜下用于细胞片 .

氮氧化物 (NOx) 的传感

与联吡啶铜基配合物结合,类似的化合物可用于传感空气和活细胞中的氮氧化物 (NOx) .

太阳能电池

共轭聚合物,可以由吡咯衍生物制成,已被用于太阳能电池等应用 .

发光器件

电容器

电致变色器件

生物传感器

未来方向

The future directions for the study of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

作用机制

Target of Action

Similar compounds have been shown to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.

Mode of Action

Molecular docking investigations suggest that similar compounds bind to the active sites of dhfr and enoyl acp reductase . This binding interaction could inhibit the activity of these enzymes, leading to downstream effects on cellular metabolism.

Biochemical Pathways

Inhibition of dhfr and enoyl acp reductase can disrupt folate metabolism and fatty acid synthesis, respectively . These disruptions can lead to cell growth suppression and other downstream effects.

Result of Action

Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

属性

IUPAC Name |

4,5-difluoro-2-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATANDLOUSRZJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)

![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)